molecular formula C22H23F3N6O B2998302 N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 898617-76-0

N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B2998302
CAS No.: 898617-76-0
M. Wt: 444.462
InChI Key: UKTJDCMAPRYKHF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N6O/c1-14-10-15(2)12-18(11-14)27-20-28-19(29-21(30-20)31-6-8-32-9-7-31)26-17-5-3-4-16(13-17)22(23,24)25/h3-5,10-13H,6-9H2,1-2H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTJDCMAPRYKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with various functional groups, which contribute to its biological activity. The presence of trifluoromethyl groups is known to enhance lipophilicity and bioactivity.

Molecular Formula

  • Molecular Formula : C18H20F3N5
  • Molecular Weight : 373.39 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies demonstrated that derivatives of triazine compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)4.8G2/M phase arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. The trifluoromethyl group enhances the compound's interaction with bacterial membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

CNS Activity

Preliminary research suggests that this compound may possess central nervous system (CNS) activity. In animal models, it has shown potential as an anticonvulsant agent:

  • Case Study : In a study involving mice subjected to maximal electroshock seizure (MES) tests, the compound exhibited a dose-dependent reduction in seizure activity.
Dose (mg/kg)Seizure Reduction (%)
1030
2060
4085

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It appears to affect signaling pathways related to apoptosis and inflammation.
  • Membrane Disruption : The lipophilic nature of the trifluoromethyl group allows for better penetration into bacterial membranes.

Comparison with Similar Compounds

Chemical Profile :

  • Molecular Formula : C₂₀H₁₉F₃N₆O
  • Molecular Weight : 416.41 g/mol .
  • Structural Features :
    • Central 1,3,5-triazine backbone.
    • Substituents:
  • N-(3,5-dimethylphenyl) at position 2.
  • 6-(morpholin-4-yl) at position 4.
  • N'-[3-(trifluoromethyl)phenyl] at position 3.

This compound is part of a broader class of triazine derivatives, which are characterized by their versatile substitution patterns that influence physicochemical properties and applications. The morpholine ring enhances solubility and hydrogen-bonding capacity, while the trifluoromethyl and dimethylphenyl groups contribute to lipophilicity and steric effects .

Comparison with Structural Analogues

Triazine Derivatives with Morpholine Substituents

Example Compound : 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine .

  • Key Differences: Substituents: Chloro and methyl groups replace the trifluoromethylphenyl and dimethylphenyl groups. Synthesis: Synthesized via nucleophilic substitution of 2,4-dichloro-6-morpholino-triazine with N-methylaniline, yielding 81.3% efficiency .
  • Impact :
    • The chloro group increases electrophilicity, making it reactive in further substitutions.
    • Lower molecular weight (vs. 416.41 g/mol) reduces steric hindrance but decreases thermal stability.

Triazines with Aromatic Heterocycles

Example Compound : N2-(2-Methoxyphenyl)-6-(3-methyl-2-benzofuranyl)-1,3,5-triazine-2,4-diamine .

  • Key Differences :
    • Substituents : Benzofuranyl and methoxyphenyl groups replace morpholine and trifluoromethylphenyl.
  • Methoxy group increases electron density, altering redox properties compared to electron-withdrawing trifluoromethyl .

Herbicidal Triazines

Example Compound : Ametryn (N-Ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) .

  • Key Differences :
    • Substituents : Ethyl, isopropyl, and methylthio groups replace aromatic and morpholine moieties.
  • Impact :
    • Aliphatic substituents reduce aromatic interactions, favoring herbicidal activity via photosynthesis inhibition.
    • Methylthio group increases hydrophobicity, enhancing soil adsorption .

UV-Stabilizing Triazines

Example Compound : 4,6-Bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine .

  • Key Differences :
    • Substituents : Hydroxyphenyl and octyloxy groups replace morpholine and trifluoromethylphenyl.
  • Impact: Hydroxyphenyl enables UV absorption (290–350 nm), critical for polymer stabilization. Octyloxy chain improves compatibility with nonpolar matrices .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents (Positions 2, 4, 6) Molecular Weight (g/mol) Key Application Reference
Target Compound 3,5-Dimethylphenyl, 3-CF₃-phenyl, morpholine 416.41 Pharmaceuticals
4-Chloro-N-methyl-6-morpholino-triazine Chloro, methyl, morpholine ~350 (estimated) Intermediate synthesis
Ametryn Ethyl, isopropyl, methylthio 227.35 Herbicide
UV Stabilizer (Example) Dimethylphenyl, hydroxyphenyl, octyloxy ~500 (estimated) Polymer additives

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Thermal Stability (°C)
Target Compound 3.8 0.12 (DMSO) >200
4-Chloro-N-methyl-6-morpholino-triazine 2.5 1.5 (THF) 150–160
Ametryn 3.1 0.05 (Water) 80–100

Research Findings

  • Synthetic Flexibility : The target compound’s trifluoromethylphenyl group is introduced via Buchwald-Hartwig coupling, whereas chloro-substituted analogues (e.g., ) rely on nucleophilic substitution .
  • Biological Activity : Morpholine-containing triazines exhibit kinase inhibition (e.g., mTOR) due to hydrogen bonding with active sites, while herbicidal analogues (e.g., ametryn) lack this specificity .
  • Stability : Aromatic substituents (e.g., 3,5-dimethylphenyl) enhance thermal stability compared to aliphatic chains in herbicides .

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